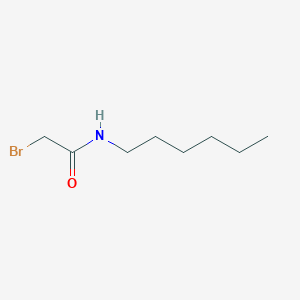![molecular formula C17H20N4O4 B12931726 (R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)
(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases when the actual name of a compound is not available or not applicable. This term does not refer to a specific chemical substance but is used to indicate the absence of data or information about a particular compound.
Preparation Methods
Since “N/A” is not a specific compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, the preparation methods for a compound would involve detailed steps and conditions under which the compound can be synthesized in a laboratory or industrial setting.
Chemical Reactions Analysis
As “N/A” is not a specific chemical entity, it does not undergo any chemical reactions. In general, chemical reactions involve the transformation of reactants into products through processes such as oxidation, reduction, substitution, and more. Common reagents and conditions used in these reactions vary depending on the specific compound and the desired products.
Scientific Research Applications
The term “N/A” does not have any scientific research applications as it is not a specific compound
Mechanism of Action
Since “N/A” is not a specific compound, it does not have a mechanism of action. Typically, the mechanism of action of a compound involves the interaction with molecular targets and pathways to exert its effects. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
As “N/A” is not a specific compound, it cannot be compared with other similar compounds
Properties
Molecular Formula |
C17H20N4O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]-2-phenylpropanoic acid |
InChI |
InChI=1S/C17H20N4O4/c1-17(15(23)24,12-7-3-2-4-8-12)18-14(22)11-21-16(25)20-10-6-5-9-13(20)19-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,18,22)(H,23,24)/t17-/m1/s1 |
InChI Key |
RESJKMKKYBAGJX-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)CN2C(=O)N3CCCCC3=N2 |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)CN2C(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
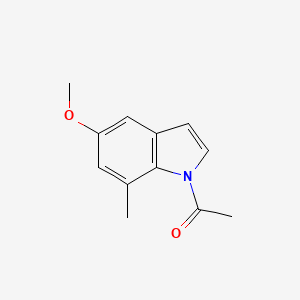
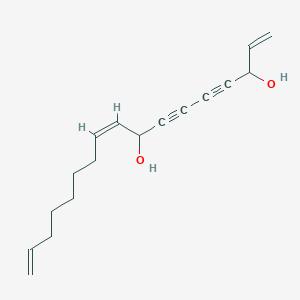
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
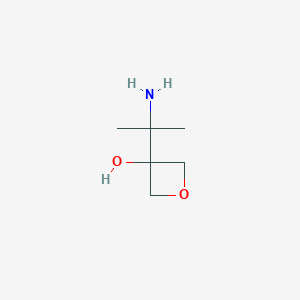
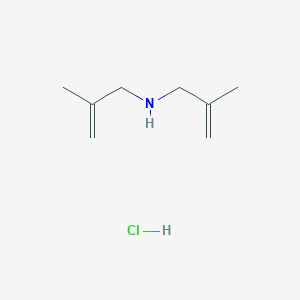
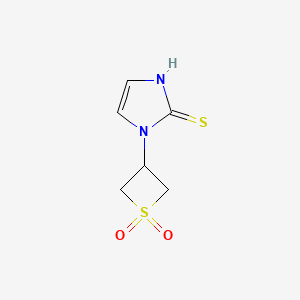


![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
